cis-Octahydro-1H-isoindole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

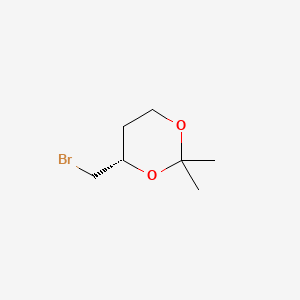

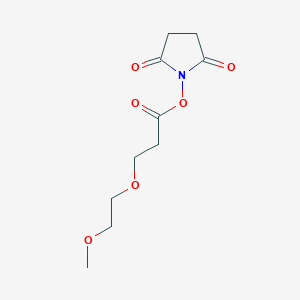

Cis-Octahydro-1H-isoindole hydrochloride is an important intermediate in the synthesis of mitiglinide, a new oral hypoglycemic drug for the treatment of type II diabetes .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be an important intermediate in the synthesis of mitiglinide .Molecular Structure Analysis

The molecular formula of this compound is C8H16ClN. The InChI code is1S/C8H15N.ClH/c1-2-4-8-6-9-5-7 (8)3-1;/h7-9H,1-6H2;1H/t7-,8+; . The molecular weight is 161.67 g/mol . Physical And Chemical Properties Analysis

The physical form of this compound is a solid . It has a molecular weight of 161.67 g/mol . More specific physical and chemical properties were not found in the search results.Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mecanismo De Acción

Target of Action

cis-Octahydro-1H-isoindole hydrochloride is an important intermediate in the synthesis of mitiglinide . Mitiglinide is a new oral hypoglycemic drug used for the treatment of type II diabetes . .

Mode of Action

As an intermediate in the synthesis of mitiglinide, it may contribute to the overall mechanism of action of the final drug .

Biochemical Pathways

As it is an intermediate in the synthesis of mitiglinide, it may play a role in the biochemical pathways affected by this drug .

Pharmacokinetics

As an intermediate in the synthesis of mitiglinide, its properties may influence the overall pharmacokinetics of the final drug .

Result of Action

As an intermediate in the synthesis of mitiglinide, it may contribute to the overall effects of this drug .

Action Environment

It is recommended to store the compound in a dry, room temperature environment .

Propiedades

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIZUYXKFTUEB-KVZVIFLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNC[C@H]2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670009 |

Source

|

| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161829-92-1 |

Source

|

| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of cis-Octahydroisoindole hydrochloride in the synthesis of the Mitiglinide intermediate?

A1: cis-Octahydroisoindole hydrochloride serves as a crucial building block in the multi-step synthesis of 2-(s)-benzyl-4-oxo-(cis-octahydroisoindole-2-yl) benzyl butyrate, a key intermediate in the production of Mitiglinide []. The synthesis involves reacting cis-Octahydroisoindole hydrochloride with the product of a reaction between N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid. This forms an amide bond and incorporates the cis-Octahydroisoindole moiety into the target molecule. This moiety is essential for the final structure and potentially the biological activity of Mitiglinide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/no-structure.png)

![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)

![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)